3-Bromo-5-methylbenzamide 3-Bromo-5-methylbenzamide
Brand Name: Vulcanchem
CAS No.: 1007578-82-6
VCID: VC3392463
InChI: InChI=1S/C8H8BrNO/c1-5-2-6(8(10)11)4-7(9)3-5/h2-4H,1H3,(H2,10,11)
SMILES: CC1=CC(=CC(=C1)Br)C(=O)N
Molecular Formula: C8H8BrNO
Molecular Weight: 214.06 g/mol

3-Bromo-5-methylbenzamide

CAS No.: 1007578-82-6

Cat. No.: VC3392463

Molecular Formula: C8H8BrNO

Molecular Weight: 214.06 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-5-methylbenzamide - 1007578-82-6

Specification

CAS No. 1007578-82-6
Molecular Formula C8H8BrNO
Molecular Weight 214.06 g/mol
IUPAC Name 3-bromo-5-methylbenzamide
Standard InChI InChI=1S/C8H8BrNO/c1-5-2-6(8(10)11)4-7(9)3-5/h2-4H,1H3,(H2,10,11)
Standard InChI Key BGPYFXVFUMHIHV-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=C1)Br)C(=O)N
Canonical SMILES CC1=CC(=CC(=C1)Br)C(=O)N

Introduction

Chemical Identity and Properties

3-Bromo-5-methylbenzamide is an organic compound characterized by a benzene ring substituted with a bromine atom at the 3-position, a methyl group at the 5-position, and an amide group. This compound has gained importance in pharmaceutical research and development as an active pharmaceutical ingredient (API) intermediate.

Basic Properties

The fundamental chemical properties of 3-Bromo-5-methylbenzamide are summarized in Table 1.

Table 1: Chemical Properties of 3-Bromo-5-methylbenzamide

PropertyValue
CAS Number1007578-82-6
Chemical FormulaC8H8BrNO
Molecular Weight214.06 g/mol
Standard PurityNLT 97%
AppearanceSolid (typical for benzamide derivatives)

3-Bromo-5-methylbenzamide is characterized by its specific substitution pattern, with the bromine atom providing a reactive site for further functionalization while the methyl group affects the electronic distribution within the molecule . The amide functional group contributes to the compound's hydrogen bonding capabilities, influencing its solubility profile and potential interactions with biological targets.

Structural Features

The structure of 3-Bromo-5-methylbenzamide consists of three key components that define its chemical behavior:

  • The benzene ring serves as the core structure

  • The bromine substituent at the 3-position provides a site for nucleophilic substitution reactions

  • The amide group confers hydrogen bond donor and acceptor capabilities

  • The methyl group at the 5-position contributes to the electronic properties of the molecule

These structural features make 3-Bromo-5-methylbenzamide valuable for chemical synthesis and pharmaceutical applications, as they allow for selective modification and targeted reactivity .

Synthesis Methodologies

While direct synthesis information for 3-Bromo-5-methylbenzamide is limited in the available literature, synthetic pathways can be proposed based on related compounds and standard organic chemistry principles.

Synthesis from Related Precursors

A documented synthetic pathway for the related compound 3-bromo-5-methylbenzoic acid involves the oxidation of (3-bromo-5-methylphenyl)methanol using potassium permanganate . This synthesis is carried out under the following conditions:

  • Dissolving (3-bromo-5-methylphenyl)methanol in acetone

  • Adding a solution of potassium permanganate in water

  • Refluxing the mixture for 60 minutes

  • Workup involving acidification and extraction

This reaction yields 3-bromo-5-methylbenzoic acid with approximately 60% yield . This acid could then be converted to 3-Bromo-5-methylbenzamide through amidation reactions.

The synthesis procedure is represented in the following reaction scheme:
(3-bromo-5-methylphenyl)methanol + KMnO₄ → 3-bromo-5-methylbenzoic acid → 3-Bromo-5-methylbenzamide

Comparative Analysis with Related Compounds

Understanding the relationships between 3-Bromo-5-methylbenzamide and structurally similar compounds provides valuable insights into its chemical behavior and potential applications.

Comparison with 3-Bromo-5-methylbenzoic acid

3-Bromo-5-methylbenzoic acid (CAS: 58530-13-5) is closely related to 3-Bromo-5-methylbenzamide, with the primary difference being the functional group at position 1. While 3-Bromo-5-methylbenzamide contains an amide group, 3-Bromo-5-methylbenzoic acid has a carboxylic acid group .

This structural difference significantly affects several properties:

  • Acidity: The carboxylic acid derivative is more acidic than the amide

  • Solubility: Different solubility profiles in aqueous and organic solvents

  • Reactivity: The carboxylic acid is more reactive toward nucleophiles

  • Hydrogen bonding patterns: Different patterns affecting crystal structure and intermolecular interactions

3-Bromo-5-methylbenzoic acid can serve as a precursor for the synthesis of 3-Bromo-5-methylbenzamide through amidation reactions .

Comparison with Nitrogen-Substituted Derivatives

Another related compound is 3-Bromo-5-methoxy-N-methyl-benzamide (CAS: 2211082-88-9) , which differs from 3-Bromo-5-methylbenzamide in two key aspects:

  • The presence of a methoxy group at position 5 instead of a methyl group

  • The presence of an N-methyl substitution on the amide nitrogen

These structural differences result in altered properties:

  • Polarity: The methoxy group increases polarity compared to the methyl group

  • Hydrogen bonding: The N-methyl substitution reduces hydrogen bond donation capability

  • Reactivity: Different reactivity profiles due to the electronic effects of the substituents

Tabular Comparison of Related Compounds

Table 2: Comparison of 3-Bromo-5-methylbenzamide with Related Compounds

CompoundCAS NumberMolecular FormulaMolecular WeightKey Structural Difference
3-Bromo-5-methylbenzamide1007578-82-6C8H8BrNO214.06Reference compound
3-Bromo-5-methylbenzoic acid58530-13-5C8H7BrO2215.04Carboxylic acid instead of amide
3-Bromo-5-methoxy-N-methyl-benzamide2211082-88-9C9H10BrNO2244.08Methoxy group at position 5 and N-methyl substitution

This comparative analysis highlights the structural diversity of bromo-substituted benzamide derivatives and their potential for different chemical and biological activities .

Applications in Pharmaceutical Research

3-Bromo-5-methylbenzamide has significant potential in pharmaceutical research and development, primarily as an intermediate in the synthesis of more complex bioactive molecules.

Role as a Synthetic Intermediate

The compound serves as an important API intermediate in the pharmaceutical industry . Its structural features, particularly the bromine substituent, make it valuable for further chemical modifications through various synthetic pathways. The bromine atom provides a reactive site for coupling reactions, such as:

  • Palladium-catalyzed cross-coupling reactions (Suzuki, Stille, Negishi)

  • Nucleophilic aromatic substitution reactions

  • Metal-halogen exchange reactions

These reactions enable the transformation of 3-Bromo-5-methylbenzamide into more complex molecules with specific pharmacological properties.

Applications in Drug Discovery

Although specific bioactivity data for 3-Bromo-5-methylbenzamide itself is limited, its structural features suggest potential applications in drug discovery efforts. Related compounds have shown promising activity in various therapeutic areas, including:

  • Enzyme inhibition

  • Receptor modulation

  • Anti-cancer activity

The presence of the amide group enables hydrogen bonding with biological targets, which is crucial for many drug-receptor interactions . The bromine substituent could contribute to binding affinity through halogen bonding or serve as a position for further functionalization to optimize pharmacokinetic properties.

Use in Heterocyclic Chemistry

The search results indicate that related brominated benzamides, such as 2-amino-3-bromo-5-methylbenzamide, have been used in the synthesis of heterocyclic compounds with biological activity . These compounds, specifically 6-methylquinazolin-4(3H)-one derivatives, have shown promise as BRD9 epigenetic reader binders.

This suggests that 3-Bromo-5-methylbenzamide could potentially serve as a precursor in the synthesis of similar heterocyclic compounds with biological activity. The reaction of benzamides with appropriate reagents can lead to the formation of nitrogen-containing heterocycles with diverse pharmacological properties .

Quality Control and Specifications

For pharmaceutical and research applications, the quality and purity of 3-Bromo-5-methylbenzamide are crucial considerations.

Analytical Methods

Several analytical methods can be employed to characterize and assess the purity of 3-Bromo-5-methylbenzamide:

  • Nuclear Magnetic Resonance (NMR) spectroscopy

  • High-Performance Liquid Chromatography (HPLC)

  • Mass Spectrometry

  • Elemental Analysis

For related compounds, NMR spectroscopy has been particularly useful. For example, the 1H NMR spectrum of 3-bromo-5-methylbenzoic acid has been reported as follows:
1H NMR (400 MHz, CDCl3) δ 8.05 (s, 1H), 7.85-7.84 (m, 1H), 7.58 (s, 1H), 2.40 (s, 3H) .

Similar spectroscopic data would be expected for 3-Bromo-5-methylbenzamide, with appropriate shifts reflecting the amide functionality.

Future Research Directions

The analysis of 3-Bromo-5-methylbenzamide and related compounds suggests several promising avenues for future research.

Synthetic Methodology Development

Development of improved synthetic methods for 3-Bromo-5-methylbenzamide, focusing on:

  • Green chemistry approaches with reduced environmental impact

  • Higher yields and improved selectivity

  • Scalable processes suitable for industrial production

Structure-Activity Relationship Studies

Investigation of structure-activity relationships involving 3-Bromo-5-methylbenzamide and its derivatives, particularly exploring:

  • The effect of different substituents on the benzene ring

  • Modifications of the amide group

  • Replacement of the bromine with other halogens or functional groups

Applications in Material Science

While current applications focus on pharmaceutical research, 3-Bromo-5-methylbenzamide and its derivatives could potentially find applications in material science, such as:

  • Components of organic electronic materials

  • Building blocks for supramolecular assemblies

  • Functional materials exploiting halogen bonding properties

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